molecular formula C9H12O B589152 Ethanone,1-(2-ethynylcyclopentyl)-,trans- CAS No. 155222-54-1

Ethanone,1-(2-ethynylcyclopentyl)-,trans-

Cat. No.: B589152
CAS No.: 155222-54-1
M. Wt: 136.194
InChI Key: IRVCGZWYHYJZTB-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone,1-(2-ethynylcyclopentyl)-,trans-: is an organic compound with the molecular formula C9H12O It is a derivative of ethanone, featuring a cyclopentyl ring substituted with an ethynyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(2-ethynylcyclopentyl)-,trans- typically involves the alkylation of cyclopentanone with an ethynylating agent. One common method is the reaction of cyclopentanone with ethynylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanone,1-(2-ethynylcyclopentyl)-,trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

Ethanone,1-(2-ethynylcyclopentyl)-,trans- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-ethynylcyclopentyl)-,trans- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

  • Ethanone,1-(1-ethynylcyclopentyl)-
  • 2-(1-ethynylcyclopentyl)pyridine
  • Acetic acid (2-but-3-enyl-1-ethynylcyclopentyl) ester

Comparison: Ethanone,1-(2-ethynylcyclopentyl)-,trans- is unique due to the position of the ethynyl group on the cyclopentyl ring. This structural feature can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-[(1S,2S)-2-ethynylcyclopentyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(8)7(2)10/h1,8-9H,4-6H2,2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVCGZWYHYJZTB-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCC[C@@H]1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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